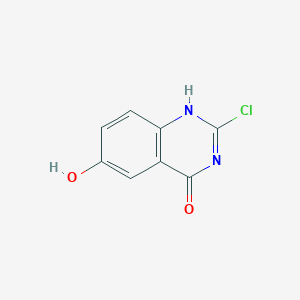
4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide: is an organic compound with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol . This compound is characterized by the presence of a pyridinium ring substituted with an amino group at the 4-position and an ethoxy-oxoethyl group at the 1-position. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide typically involves the reaction of 1-methylpyridine with bromoethanol, followed by an acidic cyclization reaction . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is used as a catalyst, ligand, or precursor in the synthesis of organic compounds[3][3].
Biology: In biological research, this compound is utilized in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Medicine: In the medical field, it is investigated for its potential therapeutic applications, including its role as a pharmacological agent in drug development.
Industry: Industrially, the compound is used in the production of various chemical products and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide
- 1-Ethoxycarbonylmethyl-pyridinium bromide
Comparison: Compared to similar compounds, 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is unique due to the presence of the amino group at the 4-position, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and interaction with biological molecules, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
ethyl 2-(4-aminopyridin-1-ium-1-yl)acetate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.BrH/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;/h3-6,10H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMUZUNDXLBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8053995.png)







![3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8054041.png)

